Etomidate EP impurity C (hcl)
CAS No.: 66512-39-8
Cat. No.: VC0195897
Molecular Formula: C15H18N2O2 HCl
Molecular Weight: 258.32 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66512-39-8 |
|---|---|
| Molecular Formula | C15H18N2O2 HCl |
| Molecular Weight | 258.32 36.46 |
| IUPAC Name | propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1 |
| SMILES | CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
| Appearance | White Solid |
Introduction
Chemical Identity and Nomenclature
Basic Identification Parameters
Etomidate EP Impurity C exists in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt (HCl) form has distinct identifiers from the free base, as detailed in Table 1.
Table 1: Identification Parameters of Etomidate EP Impurity C (HCl)
| Parameter | Hydrochloride Salt Form | Free Base Form |
|---|---|---|
| CAS Number | 66512-39-8 | 792842-51-4 |
| Molecular Formula | C₁₅H₁₉ClN₂O₂ | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 294.77 g/mol | 258.3 g/mol |
| Creation Date | 2005-08-09 (PubChem) | Not specified |
| Modification Date | 2025-02-22 (PubChem) | Not specified |
The compound is officially recognized in the European Pharmacopoeia (EP) as an impurity related to etomidate, designated as "Impurity C" .
Chemical Nomenclature
The compound is known by several systematic and common names in scientific literature and regulatory documentation:
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DL-1-(1-Phenethyl)imidazole-5-carboxylic acid isopropyl ester hydrochloride
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1-Methylethyl 1-[(1RS)-1-phenylethyl]-1H-imidazole-5-carboxylate (free base)
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Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, isopropyl ester, monohydrochloride, (±)-
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(R)-Etomidate EP Impurity C HCl (for the specific R-enantiomer)
Structural Characteristics and Chemical Properties
Molecular Structure
Etomidate EP Impurity C features an imidazole ring with a carboxylic acid ester functionality. The molecule contains a chiral center at the alpha-carbon of the phenylethyl substituent, which gives rise to R and S enantiomers .
The compound consists of:
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An imidazole-5-carboxylate core structure
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A phenylethyl group attached to the N1 position of the imidazole
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An isopropyl ester group
The basic structure relates closely to etomidate, but with specific structural differences that classify it as an impurity rather than a metabolite or derivative .
Physical and Chemical Properties
The physical and chemical properties of Etomidate EP Impurity C (HCl) are essential for its identification, handling, and application in pharmaceutical research:
Table 2: Physical and Chemical Properties
The compound requires specific storage and handling conditions to maintain its stability and purity, with long-term storage recommended at refrigerated temperatures (2-8°C) .
Analytical Profile and Characterization
Analytical Methods
The characterization of Etomidate EP Impurity C (HCl) typically involves several complementary analytical techniques:
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Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
Applications in Pharmaceutical Research
Reference Standard Applications
Etomidate EP Impurity C (HCl) serves critical functions in pharmaceutical development and quality control:
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Product development of etomidate formulations
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Support for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions
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Quality control testing of etomidate drug substances and products
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Method validation for analytical procedures
The compound's principal value lies in its role as a reference standard for identifying and quantifying impurities in etomidate pharmaceutical preparations .
Regulatory Significance
As an officially recognized European Pharmacopoeia impurity, Etomidate EP Impurity C has regulatory significance:
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Its detection, identification, and quantification are likely requirements in regulatory submissions
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It serves as a traceable standard for compliance with pharmacopeial specifications
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It enables assessment of genotoxic potential in pharmaceutical preparations
| Supplier | Catalogue Information | Stock Information | Forms Available |
|---|---|---|---|
| SynZeal | SZ-E050004 (for free base) | Custom Synthesis | EP Impurity C |
| Impurity.com | IM072672 | 0.2g reported | (R)-Etomidate EP Impurity C HCl |
| Other sources | Various | Limited information | Both racemic and (R)-forms |
The compound is available in research quantities suitable for analytical method development and quality control purposes .
Relationship to Parent Drug
Connection to Etomidate
Etomidate EP Impurity C (HCl) is structurally related to etomidate, which is an intravenous anesthetic agent with the following properties:
Table 4: Comparison with Parent Drug
| Property | Etomidate | Etomidate EP Impurity C |
|---|---|---|
| CAS Number | 33125-97-2 | 792842-51-4 (free base) |
| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₅H₁₈N₂O₂ (free base) |
| Molecular Weight | 244.3 g/mol | 258.3 g/mol (free base) |
| Therapeutic Class | Anesthetic | N/A (Impurity) |
The structural similarity explains the presence of this impurity in etomidate preparations and underscores the importance of its monitoring and control in pharmaceutical manufacturing .
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